

An In-depth Technical Guide to the Intracellular Triphosphate Levels of PSI-353661

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PSI-353661	
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This technical guide provides a comprehensive overview of the intracellular triphosphate levels of **PSI-353661**, a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. Developed for researchers, scientists, and drug development professionals, this document details the metabolic activation, quantitative analysis of the active triphosphate form, and the experimental protocols utilized for these measurements.

Introduction

PSI-353661 is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is designed to efficiently deliver its active metabolite, PSI-352666 (the triphosphate form), into hepatocytes. The efficacy of nucleoside and nucleotide analogs like **PSI-353661** is critically dependent on the intracellular concentration of their active triphosphate form. This guide focuses on the quantitative aspects of this activation process.

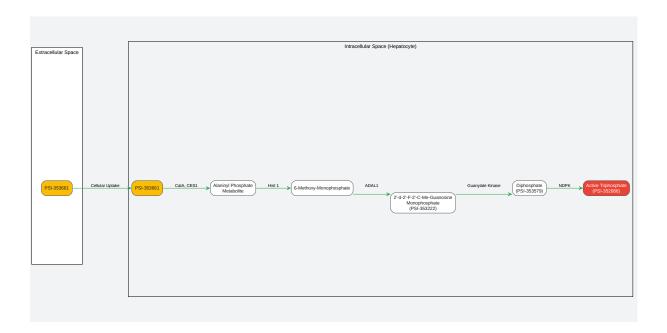
Metabolic Activation of PSI-353661

PSI-353661 undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-352666, within the target hepatocytes. This metabolic pathway is crucial for its antiviral activity.

The metabolism of **PSI-353661** to its active 5'-triphosphate involves several key enzymatic steps. Initially, the carboxyl ester is hydrolyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by a nucleophilic attack on the phosphorus, leading to the elimination of phenol and the formation of an alaninyl phosphate metabolite. Subsequently, the histidine triad nucleotide-binding protein 1 (Hint 1) removes the amino acid moiety. The methoxyl group



at the O6-position of the guanine base is then hydrolyzed by adenosine deaminase-like protein 1 (ADAL1), yielding the 5'-monophosphate. This monophosphate is then phosphorylated to the diphosphate by guanylate kinase, and finally, nucleoside diphosphate kinase catalyzes the phosphorylation of the diphosphate to the active triphosphate, PSI-352666.[1][2] Both **PSI-353661** and another nucleotide prodrug, PSI-352938, are metabolized to the same active 5'-triphosphate, PSI-352666.[3][4]



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Metabolic activation pathway of **PSI-353661** to its active triphosphate form.

Intracellular Triphosphate Levels of PSI-353661

The intracellular concentration of the active triphosphate, PSI-352666, is a key determinant of the antiviral efficacy of **PSI-353661**. Studies in primary human hepatocytes have demonstrated the rapid and efficient conversion of **PSI-353661** to PSI-352666.



Prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate have shown significantly greater potency in cell-based replicon assays compared to the parent nucleoside, a result attributed to higher intracellular triphosphate levels.[5][6][7][8] Intracellular phosphorylation studies using **PSI-353661** in primary human hepatocytes have confirmed its transport into cells and subsequent phosphorylation to the active triphosphate form, PSI-352666.[1] This active metabolite is formed rapidly, reaching a high concentration of over 50 µM after 4 hours of exposure before its levels begin to decline.[1] The predominant metabolite observed when incubating **PSI-353661** with primary human hepatocytes is the 5'-triphosphate, PSI-352666, which reaches its maximum concentration at approximately 4 hours.[1]

The table below summarizes the time-dependent intracellular concentration of the active triphosphate metabolite, PSI-352666, in primary human hepatocytes following exposure to **PSI-353661**.

Time (hours)	Intracellular Concentration of PSI-352666 (μΜ)	
4	>50 (Peak Concentration)	

Experimental Protocols

The quantification of intracellular nucleoside triphosphates is essential for understanding the pharmacology of nucleotide prodrugs. The following sections detail the methodologies commonly employed for these measurements.

Cell Culture and Drug Incubation

Primary human hepatocytes or relevant cell lines (e.g., Huh-7, HepG2) are cultured under standard conditions. For triphosphate level determination, cells are incubated with a specified concentration of **PSI-353661** for various time points.

Extraction of Intracellular Metabolites

A common method for extracting intracellular nucleotides involves the use of a cold 6% trichloroacetic acid (TCA) solution.[5] Following cell lysis and protein precipitation, the acid extract is neutralized, often with potassium carbonate.[5]



Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase ion-pair high-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates.[5]

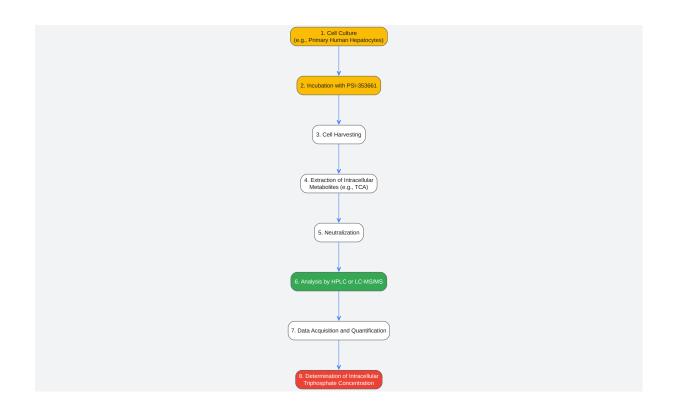
- Chromatographic Separation: Separation is typically achieved using a C18 column with a gradient elution.[5]
- Mobile Phase: The mobile phase often consists of a buffer containing an ion-pairing agent like tetrabutylammonium hydroxide.[5]
- Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm) is used to quantify the separated nucleotides.[5]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This method is particularly useful for detecting minute alterations in intracellular nucleotide pools.[6]

- Sample Preparation: Similar extraction procedures as for HPLC are used.
- LC Separation: An HPLC system is used for the initial separation of the analytes.
- Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification based on the mass-to-charge ratio of the specific nucleotide triphosphates.





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Workflow for quantifying intracellular triphosphate levels of PSI-353661.

Conclusion

PSI-353661 is effectively metabolized to its active triphosphate form, PSI-352666, leading to high intracellular concentrations in hepatocytes. This efficient conversion is a key factor in its potent anti-HCV activity. The methodologies described herein provide a framework for the accurate quantification of these critical intracellular metabolites, which is fundamental for the preclinical and clinical development of nucleotide prodrugs.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Intracellular Triphosphate Levels of PSI-353661]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400249#intracellular-triphosphate-levels-of-psi-353661]

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